1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers needing dihalogenated aryl building blocks for iterative cross-coupling face limited regioisomer options. This 4-Br/3-Cl cyclopropanecarbonitrile (CAS 1314776-50-5) enables chemoselective Suzuki coupling at C-Br then C-Cl via Pd(OAc)₂/SPhos, generating diverse SAR libraries from one starting material. • Sequential C-Br then C-Cl coupling without orthogonal protecting groups • Cyclopropane-nitrile core (LogP 3.2, TPSA 23.8 Ų) suited for CNS-penetrant & intracellular target programs • Consistent ≥96% purity; convertible to amine, carboxylic acid, or ring-opened derivatives via established nitrile transformations

Molecular Formula C10H7BrClN
Molecular Weight 256.527
CAS No. 1314776-50-5
Cat. No. B596979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
CAS1314776-50-5
Synonyms1-(4-BroMo-3-chlorophenyl)cyclopropane-1-carbonitrile
Molecular FormulaC10H7BrClN
Molecular Weight256.527
Structural Identifiers
SMILESC1CC1(C#N)C2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
InChIKeyBGXVQYBQBYXGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile (CAS 1314776-50-5): Physicochemical Baseline and Procurement Identity


1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is a dihalogenated arylcyclopropanecarbonitrile building block with molecular formula C₁₀H₇BrClN and molecular weight 256.53 g/mol [1]. The structure comprises a cyclopropane ring substituted at the 1-position with a nitrile group and a 4-bromo-3-chlorophenyl moiety, yielding an XLogP3 of 3.2, a topological polar surface area of 23.8 Ų, and exactly one rotatable bond [1]. Predicted physicochemical properties include a boiling point of 364.9 ± 42.0 °C and density of 1.65 ± 0.1 g/cm³ . The compound is commercially supplied at ≥96% purity (specification range: 95–97% across vendors) and is classified as a research-use-only intermediate for pharmaceutical and agrochemical synthesis .

Why 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile Cannot Be Generically Replaced by Other Aryl Cyclopropanecarbonitrile Isomers or Mono-Halogenated Analogs


The 4-bromo-3-chloro substitution pattern creates a unique electronic and steric environment that distinguishes this compound from its closest regioisomers. The bromine atom at the para position and the chlorine at the meta position relative to the cyclopropane attachment point establish a distinct electron-withdrawing gradient across the aromatic ring, which directly modulates the reactivity of both halogen centers in cross-coupling reactions and the acidity of the cyclopropane-adjacent benzylic position [1]. Replacement with the 4-bromo-2-chloro regioisomer (CAS 749929-89-3) relocates chlorine to the ortho position, increasing steric hindrance around the cyclopropane-nitrile junction and altering the dihedral angle between the aryl and cyclopropane rings [2]. The 5-bromo-2-chloro variant (CAS 1314725-62-6) further redistributes the halogen electronic effects, while mono-halogenated analogs—such as 1-(4-bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1, MW 222.08) or 1-(4-chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5, MW 177.63)—entirely lack the capacity for sequential chemoselective functionalization that the dual-halogen architecture provides .

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Substitution Pattern: 4-Bromo-3-Chloro vs. 4-Bromo-2-Chloro Structural and Electronic Comparison

The target compound bears chlorine at the meta position (C3) relative to the cyclopropane-carbonitrile attachment, whereas the closest regioisomer 1-(4-bromo-2-chlorophenyl)cyclopropanecarbonitrile (CAS 749929-89-3) positions chlorine at the ortho position (C2). This positional difference alters the electronic environment of the aromatic ring: the Hammett σₘ value for Cl is +0.37 while σₒ is +0.22 (vs. σₚ for Br at +0.23), creating a meaningfully different electron-withdrawing profile [1]. Ortho-chlorine additionally introduces steric compression with the cyclopropane ring that is absent in the meta-substituted target, affecting both the ground-state conformation and the activation energy for reactions at the nitrile or halogen positions [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Sequential Chemoselective Cross-Coupling Enabled by Dual C–Br / C–Cl Architecture

The coexistence of bromine and chlorine on the same aryl ring enables stepwise, chemoselective palladium-catalyzed cross-coupling strategies that are inaccessible with mono-halogenated analogs. Under standard Suzuki-Miyaura conditions, the established reactivity order is Ar–I >> Ar–OTf ≈ Ar–Br >> Ar–Cl, with aryl bromides reacting approximately 10- to 100-fold faster than aryl chlorides with typical Pd(0)/phosphine catalyst systems [1]. This kinetic differentiation allows the C–Br bond of the target compound to be selectively functionalized in a first coupling step (e.g., with an arylboronic acid), leaving the C–Cl bond intact for a subsequent second orthogonal coupling or further elaboration [1]. In contrast, 1-(4-bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1) possesses only a single reactive halogen, and 1-(4-chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) bears only the less reactive chloro group, neither supporting iterative diversification .

Cross-Coupling Chemoselectivity Building Block Utility

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Polar Surface Area vs. Mono-Halogenated Analogs

The dihalogenated target compound exhibits systematically higher molecular weight, lipophilicity, and altered polar surface area compared to mono-halogenated aryl cyclopropanecarbonitriles. Specifically, the target compound (C₁₀H₇BrClN) has a molecular weight of 256.53 g/mol and an XLogP3 of 3.2, whereas the bromine-only analog 1-(4-bromophenyl)cyclopropanecarbonitrile (C₁₀H₈BrN, CAS 124276-67-1) has MW 222.08 g/mol, and the chlorine-only analog 1-(4-chlorophenyl)cyclopropanecarbonitrile (C₁₀H₈ClN, CAS 64399-27-5) has MW 177.63 g/mol [1]. The additional halogen atom produces a molecular weight increase of 34.45 g/mol (+15.5%) versus the bromo-only compound and 78.90 g/mol (+44.4%) versus the chloro-only compound. This directly affects calculated LogP (ΔLogP ≈ +0.5 to +0.7 units estimated per additional halogen) and alters the heavy atom count (13 for target vs. 12 for bromo-only vs. 11 for chloro-only), impacting both passive membrane permeability and metabolic clearance predictions in drug design programs [1].

Drug-likeness Physicochemical Properties Lead Optimization

Cyclopropane Ring Conformational Constraint and Nitrile Group Synthetic Versatility: Class-Level Differentiation from Non-Cyclopropane Arylnitriles

The cyclopropane ring imposes a rigid, planar three-carbon scaffold with C–C–C bond angles of approximately 60° and bond lengths of 1.51 Å, compared to the tetrahedral angle of 109.5° and 1.54 Å of a typical sp³ carbon chain [1]. This ring strain (~27.5 kcal/mol) imparts partial π-character to the C–C bonds (Walsh-type orbitals), enabling unique reactivity such as ring-opening under acidic or radical conditions and conferring metabolic stability relative to acyclic alkyl groups in drug candidates [1]. The nitrile group attached directly to the cyclopropane ring serves as a versatile synthetic handle: it can be reduced to a primary amine (via LiAlH₄ or catalytic hydrogenation), hydrolyzed to a carboxylic acid (enabling amide coupling), or participate in cycloaddition reactions to form heterocycles [2]. The combination of a constrained cyclopropane core with a transformable nitrile provides three distinct vectors for molecular elaboration (aryl functionalization via halogens, nitrile transformation, and cyclopropane ring modification)—a multifunctionality not available in simple benzylic nitriles such as 2-(4-bromo-3-chlorophenyl)acetonitrile (CAS 1259023-29-4), which lacks the cyclopropane ring entirely [2].

Conformational Restriction Synthetic Handle Medicinal Chemistry

Supplier Purity and Pricing Landscape: Procurement-Ready Differentiation from Closest Regioisomeric Analogs

The target compound is stocked by multiple reputable suppliers at specified purities of 95–97%, with the highest specification being 97% (CymitQuimica/Indagoo brand) and 96% (Fluorochem, Chemscene) . Chemscene lists the compound at USD 353/1g (Cat. CS-0212632, ≥96%) with 250mg at USD 154 and 5g at USD 1,204, reflecting a cost-per-gram scaling factor of approximately 3.4× from 1g to 5g scale . The 4-bromo-2-chloro regioisomer (CAS 749929-89-3) is listed at ≥95% purity from a narrower supplier base, suggesting less market competition and potentially less favorable pricing . Fluorochem maintains UK, European, and Chinese stock for the target compound (Product Code F638939), indicating multi-region availability with typical lead times of 1–14 days depending on stocking location . The MDL number MFCD19692731 is registered for the target compound, facilitating unambiguous procurement identification .

Chemical Procurement Building Block Supply Cost Efficiency

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sequential Chemoselective Cross-Coupling in Parallel Medicinal Chemistry Library Synthesis

The dual C–Br and C–Cl architecture of the target compound directly enables a two-step iterative diversification strategy: first, a Suzuki-Miyaura coupling selectively at the more reactive C–Br position to introduce aryl or heteroaryl diversity (R¹), followed by a second coupling at the C–Cl position using a more active catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos ligands) to install a second diversity element (R²) [1]. This approach generates a 1-(4-R¹-3-R²-phenyl)cyclopropane-1-carbonitrile library with two independently varied substituents from a single starting material, reducing the number of building blocks required and eliminating the need for orthogonal protecting group strategies. Mono-halogenated analogs cannot support this workflow, and regioisomers with altered halogen positions would produce different regiochemical outcomes in the final products [1].

Structure-Activity Relationship (SAR) Exploration of Halogen Substitution Patterns in Cyclopropane-Containing Drug Candidates

In pharmaceutical programs where the cyclopropane-nitrile moiety is a privileged pharmacophore (e.g., in TRPA1 antagonists, CRF receptor ligands, or kinase inhibitors), the precise 4-bromo-3-chloro substitution pattern serves as a defined starting point for SAR studies [1]. The target compound's specific halogen arrangement (Br at C4, Cl at C3) produces a characteristic electronic and steric profile—documented by the Hammett σ differences and InChIKey uniqueness established in Evidence Item 1—that can be systematically varied to map the halogen-binding pocket of a protein target. The compound's computed LogP of 3.2 and TPSA of 23.8 Ų place it within favorable drug-like property space for CNS-penetrant or intracellular target programs, where the cyclopropane ring additionally confers metabolic stability compared to acyclic alkyl groups [2].

Agrochemical Intermediate Development Leveraging Herbicide Antidote Chemistry

The aryl cyclopropanecarbonitrile compound class has established precedent as herbicide safeners (antidotes) for thiocarbamate, triazine, and acetamide herbicides, as documented in US Patent 4,859,232 [1]. The target compound's specific 4-bromo-3-chloro substitution pattern provides an entry point for developing new safener candidates with tailored physical properties (MW 256.53, LogP 3.2) that balance soil mobility and crop selectivity. The nitrile group can be hydrolyzed in planta to the corresponding cyclopropanecarboxylic acid, a transformation that parallels the metabolic activation pathway of known safener chemotypes [1]. The dual-halogen substitution offers a handle for fine-tuning electrophilicity and hydrogen-bonding potential in the aryl ring, which directly affects safener efficacy and crop tolerance.

Building Block for Cyclopropane-Containing Bioactive Molecule Synthesis via Nitrile Functional Group Interconversion

The cyclopropane-nitrile core of the target compound constitutes a compact, three-dimensional building block that can be elaborated into multiple distinct chemotypes through well-precedented nitrile transformations [1]. Reduction of the nitrile to the primary amine yields 1-(4-bromo-3-chlorophenyl)cyclopropylmethanamine, a scaffold for amide, sulfonamide, or urea library synthesis. Hydrolysis to the carboxylic acid provides 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 1314789-82-6), a validated intermediate with documented biological evaluation in anticancer and carbonic anhydrase inhibition studies [2]. The cyclopropane ring strain energy (~27.5 kcal/mol) additionally enables ring-opening transformations with nucleophiles or electrophiles that are unavailable to acyclic nitrile building blocks, providing access to ring-expanded or ring-opened products with distinct biological profiles [1].

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